MDK7677
Description
It is listed as a commercially available substance with one supplier, though its specific applications and mechanisms of action remain underexplored in peer-reviewed literature .
Properties
CAS No. |
1417737-67-7 |
|---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.237 |
IUPAC Name |
2-{[(8-Hydroxy-5-nitroquinoline-7- yl)methyl]amino}-acetonitrile |
InChI |
InChI=1S/C12H10N4O3/c13-3-5-14-7-8-6-10(16(18)19)9-2-1-4-15-11(9)12(8)17/h1-2,4,6,14,17H,5,7H2 |
InChI Key |
WCKCUTSAAUXUOC-UHFFFAOYSA-N |
SMILES |
N#CCNCC1=CC([N+]([O-])=O)=C2C=CC=NC2=C1O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cathepsin B Inhinitor-17; MDK7677; MDK 7677; MDK 7677. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
While MDK7677’s exact structure is undisclosed, compounds within the same series (e.g., MDL 105,519) share functional group similarities. For example:
| Compound | CAS No. | Key Functional Groups | Reported Applications |
|---|---|---|---|
| This compound | 141773-67-7 | Undisclosed | Undefined (commercial availability only) |
| MDL 105,519 | N/A | NMDA receptor antagonist | Neurological research |
| CAS 1761-61-1 | 1761-61-1 | Brominated aromatic system | Synthetic intermediate |
Key Observations :
Comparison of Key Parameters :
| Parameter | This compound | CAS 1761-61-1 |
|---|---|---|
| Yield | N/A | 98% |
| Catalyst | Undisclosed | A-FGO |
| Solubility | Undefined | 0.687 mg/mL |
| Bioavailability | N/A | 0.55 (ESOL) |
Functional and Pharmacological Comparisons
Pharmacological Profiles
- This compound: No in vitro or in vivo data are available.
- MDL 105,519 : A high-affinity NMDA receptor antagonist with nine suppliers, indicating established utility in neurological studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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